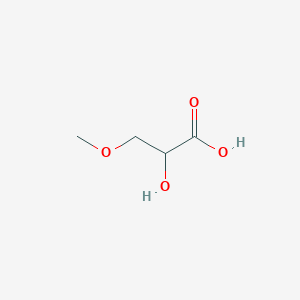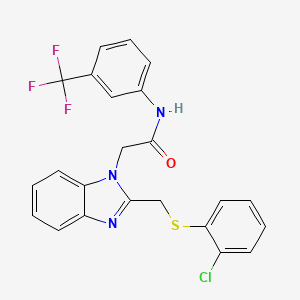![molecular formula C9H13N5O B2433858 5-(2-氨丙基)-1-甲基-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 924871-62-5](/img/structure/B2433858.png)
5-(2-氨丙基)-1-甲基-1H,4H,5H-吡唑并[3,4-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
科学研究应用
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
Similar pyridopyrimidine derivatives have been reported to target enzymes likeCDK4 and CDK6 , dihydrofolate reductase (DHFR) , and RIPK1 . These enzymes play crucial roles in cell cycle regulation, folate metabolism, and necroptosis, respectively .
Mode of Action
Similar compounds like cdk4/6 inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells . Another compound potently inhibited RIPK1, showing good kinase selectivity .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect thecell cycle regulation pathways (via CDK4/6 inhibition) , folate metabolism pathways (via DHFR inhibition) , and necroptosis pathways (via RIPK1 inhibition) .
Pharmacokinetics
It is noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines , and another compound could efficiently protect cells from necroptosis .
生化分析
Biochemical Properties
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 . It interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of biological activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to show good in vitro anti-proliferative activities against leukemia cell lines .
Molecular Mechanism
At the molecular level, 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. It competes with the metabolites in the cancer cells and leads to programmed cell death apoptosis . It also exerts antitumor effects by inhibiting the protein kinases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrimidine derivatives with suitable aldehydes or ketones, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include heating under reflux with solvents such as butanol and the use of bases like sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored .
化学反应分析
Types of Reactions
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrimido[4,5-d]pyrimidines: These analogs have a fused pyrimidine ring system and exhibit similar biological activities.
Uniqueness
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of an aminopropyl group, which enhances its biological activity and specificity towards certain molecular targets .
属性
IUPAC Name |
5-(2-aminopropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6(10)4-14-5-11-8-7(9(14)15)3-12-13(8)2/h3,5-6H,4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYIJNPYQZNXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(C1=O)C=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-{5-[(3Z)-1-acetyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2433777.png)

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/new.no-structure.jpg)



![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2433785.png)


![17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2433792.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2433793.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2433794.png)
![N-[2-(3-Methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2433795.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine](/img/structure/B2433798.png)
